molecular formula C14H15ClOSi B1501588 M-Phenoxyphenyldimethylchlorosilane CAS No. 41318-68-7

M-Phenoxyphenyldimethylchlorosilane

Cat. No.: B1501588
CAS No.: 41318-68-7
M. Wt: 262.8 g/mol
InChI Key: HHNILESXOSEUTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

M-Phenoxyphenyldimethylchlorosilane is a useful research compound. Its molecular formula is C14H15ClOSi and its molecular weight is 262.8 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

chloro-dimethyl-(3-phenoxyphenyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClOSi/c1-17(2,15)14-10-6-9-13(11-14)16-12-7-4-3-5-8-12/h3-11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHNILESXOSEUTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C1=CC=CC(=C1)OC2=CC=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClOSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10692834
Record name Chloro(dimethyl)(3-phenoxyphenyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10692834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41318-68-7
Record name Chloro(dimethyl)(3-phenoxyphenyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10692834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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